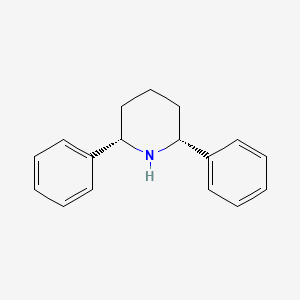
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, particularly in agriculture as pesticides and in various industrial processes. The compound’s structure features a phosphorodithioic acid core with diethyl ester groups and a thiadiazole ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can help in scaling up the production while ensuring safety and quality control. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and as an additive in lubricants to enhance their performance.
作用機序
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O,O-diethyl O-pyrazinyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
特性
CAS番号 |
38091-03-1 |
|---|---|
分子式 |
C10H17N2O2PS4 |
分子量 |
356.5 g/mol |
IUPAC名 |
diethoxy-[(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O2PS4/c1-4-7-17-10-12-11-9(19-10)8-18-15(16,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 |
InChIキー |
DMWTUKSGEASZRE-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)SCC1=NN=C(S1)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


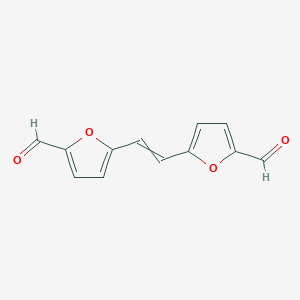
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
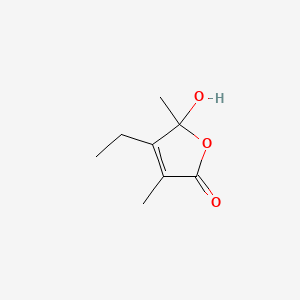
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
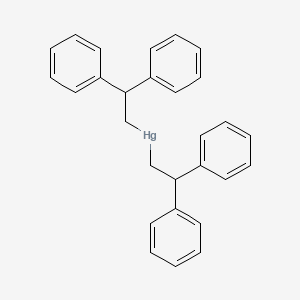
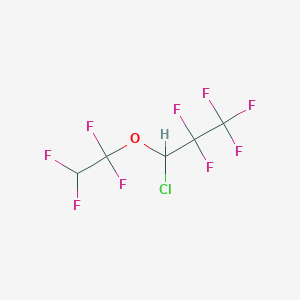
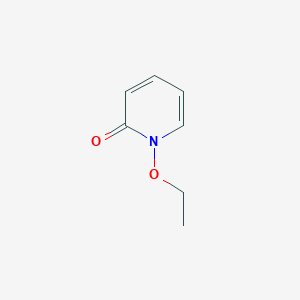
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
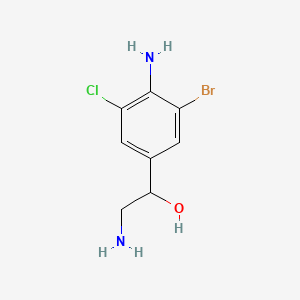
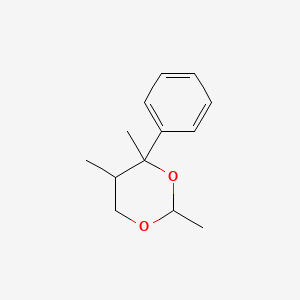
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
